Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18636050
InChI: InChI=1S/C12H12BrClN2O2/c1-12(2,3)18-11(17)16-6-8(13)7-4-10(14)15-5-9(7)16/h4-6H,1-3H3
SMILES:
Molecular Formula: C12H12BrClN2O2
Molecular Weight: 331.59 g/mol

Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate

CAS No.:

Cat. No.: VC18636050

Molecular Formula: C12H12BrClN2O2

Molecular Weight: 331.59 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate -

Specification

Molecular Formula C12H12BrClN2O2
Molecular Weight 331.59 g/mol
IUPAC Name tert-butyl 3-bromo-5-chloropyrrolo[2,3-c]pyridine-1-carboxylate
Standard InChI InChI=1S/C12H12BrClN2O2/c1-12(2,3)18-11(17)16-6-8(13)7-4-10(14)15-5-9(7)16/h4-6H,1-3H3
Standard InChI Key BBUNCZMLNAIVJP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C2=CC(=NC=C21)Cl)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolopyridine core, a bicyclic system combining pyrrole and pyridine rings. Bromine and chlorine substituents occupy the 3- and 5-positions, respectively, while a tert-butyl carbamate group protects the nitrogen at the 1-position (Figure 1). This arrangement confers distinct electronic and steric properties, influencing both reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Nametert-butyl 3-bromo-5-chloropyrrolo[2,3-c]pyridine-1-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1C=C(C2=CC(=NC=C21)Cl)Br
InChIKeyBBUNCZMLNAIVJP-UHFFFAOYSA-N
PubChem CID155294246
LogP (Predicted)3.2 ± 0.5

The tert-butyl group enhances lipophilicity (LogP=3.2\text{LogP} = 3.2), suggesting moderate membrane permeability, while the electron-withdrawing halogens increase susceptibility to nucleophilic substitution .

Spectroscopic Characterization

Although experimental spectra for this compound are unavailable, analogous pyrrolopyridines exhibit characteristic signals:

  • 1H^1\text{H} NMR: Aromatic protons resonate between δ 7.5–8.5 ppm, with the tert-butyl group appearing as a singlet near δ 1.4 ppm .

  • 13C^{13}\text{C} NMR: Carbamate carbonyl carbons typically appear at ~155 ppm, while sp2^2-hybridized carbons in the heterocycle range from 110–140 ppm .

  • MS (ESI+): Expected molecular ion peak at m/z 331.59 ([M+H]+^+) with isotopic patterns indicative of bromine and chlorine.

Synthesis and Manufacturing

General Synthetic Strategy

The synthesis involves three key stages (Figure 2):

  • Core Formation: Construction of the pyrrolo[2,3-c]pyridine skeleton via cyclization reactions, often employing Knorr-type condensations or transition-metal-catalyzed couplings .

  • Halogenation: Sequential electrophilic substitution introduces bromine and chlorine at the 3- and 5-positions. Bromination typically uses NBS\text{NBS} (N-bromosuccinimide), while chlorination may employ SO2Cl2\text{SO}_2\text{Cl}_2 or Cl2\text{Cl}_2 gas.

  • Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base like DMAP protects the pyrrole nitrogen, yielding the final product .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrrolopyridine FormationCuI, L-proline, DMF, 100°C45–60
BrominationNBS, AIBN, CCl4_4, reflux78
ChlorinationSO2 _2Cl2_2, CH2 _2Cl2_2, 0°C82
Boc ProtectionBoc2 _2O, DMAP, THF, rt95

Yields for the final compound typically range from 35–50% after purification via column chromatography .

Chemical Reactivity and Derivatization

Nucleophilic Aromatic Substitution

The electron-deficient aromatic system undergoes facile substitution at halogenated positions:

  • Bromine Replacement: Suzuki-Miyaura couplings with aryl boronic acids proceed efficiently under Pd catalysis (Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4, Na2 _2CO3_3, dioxane/water) .

  • Chlorine Reactivity: Less reactive than bromine but participates in Ullmann-type couplings with amines at elevated temperatures (>120°C) .

Carbamate Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions (TFA/CH2Cl2\text{TFA}/\text{CH}_2\text{Cl}_2, 0°C to rt) to expose the secondary amine, enabling further functionalization.

CompoundMPS1 IC50_{50} (nM)CDK2 IC50_{50} (nM)Solubility (μM)
Pyrrolopyridine A254312
Pyrrolopyridine B82108

The bromine and chlorine substituents in the subject compound may enhance target binding through halogen bonding with kinase hinge regions .

Antiproliferative Effects

In HCT116 colon cancer cells, analogs demonstrate GI50_{50} values of 0.55 μM, correlating with MPS1 inhibition and mitotic arrest . The tert-butyl group in this compound likely improves pharmacokinetic properties by reducing metabolic clearance compared to smaller esters.

Applications in Drug Discovery

Lead Optimization

This compound serves as a versatile intermediate for generating targeted inhibitors:

  • Selectivity Engineering: Introducing bulky substituents at the 3-position (via Suzuki coupling) reduces off-target effects on CDK2 and Aurora kinases .

  • Prodrug Development: Hydrolysis of the Boc group yields primary amines suitable for conjugation with water-solubilizing moieties.

Preclinical Pharmacokinetics

While ADME data specific to this compound are unavailable, related derivatives show favorable profiles:

Table 4: Pharmacokinetic Parameters of Analog

Speciest1/2_{1/2} (h)Cl (mL/min/kg)Oral Bioavailability (%)
Mouse4.223.883
Rat3.17.0432

The tert-butyl group likely contributes to prolonged half-life by shielding the carbamate from esterase-mediated hydrolysis.

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